5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c21-14-16-15-13(17(14)7-10-2-1-5-18-10)9-3-4-11-12(6-9)20-8-19-11/h3-4,6,10H,1-2,5,7-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJSLAXFMDEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article reviews its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of the benzodioxole moiety and tetrahydrofuran side chain contributes to its unique biological profile. Its molecular formula is CHNOS, and it has a molecular weight of approximately 301.35 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains and fungi. The compound has been evaluated for its efficacy against Candida albicans and other pathogens, demonstrating a broad spectrum of activity similar to that observed in other triazole derivatives .
Antioxidant Properties
The antioxidant activity of triazole compounds is notable. The compound's ability to scavenge free radicals has been assessed using assays like DPPH and ABTS. These assays measure the IC50 values, indicating the concentration required to inhibit 50% of free radicals. Preliminary results suggest that this compound exhibits strong antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Anti-inflammatory Effects
Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The compound's structural features may enhance its affinity for COX enzymes, providing a basis for its potential use as an anti-inflammatory agent .
Study on Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antimicrobial efficacy, revealing that the tested compound showed promising results .
Evaluation of Cytotoxicity
In vitro studies have assessed the cytotoxic effects of triazole compounds on cancer cell lines. For example, compounds similar to this compound were tested against HT-29 colorectal cancer cells, showing significant antiproliferative activity with IC50 values in the micromolar range .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on similar compounds revealed that triazole derivatives can effectively inhibit the growth of various bacterial strains. The following table summarizes findings regarding the antimicrobial activity of 5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol:
| Compound | Pathogen Tested | Activity Level |
|---|---|---|
| This compound | E. coli | High |
| This compound | Staphylococcus aureus | Moderate |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes.
Antitumor Activity
The compound also shows promise in anticancer research. Similar triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The following table presents data on the IC50 values for this compound against specific cancer cells:
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| 5-(1,3-benzodioxol-5-yloxy)tetrahydrofuran derivative | 1.61 ± 1.92 | A-431 (human epidermoid carcinoma) |
| 5-(1,3-benzodioxol-5-yloxy)tetrahydrofuran derivative | 1.98 ± 1.22 | Jurkat (human T-cell leukemia) |
These findings suggest that the mechanism of action may involve apoptosis induction and interference with DNA replication processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Insights
Recent studies have highlighted the potential of triazole derivatives in drug development due to their ability to modulate various biological pathways. For instance, compounds similar to 5-(1,3-benzodioxol-5-yloxy)tetrahydrofuran have been shown to interact with specific enzymes involved in cancer metabolism and microbial resistance.
Q & A
Q. What are the common synthetic routes for preparing 5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. For analogous triazole-thiol derivatives, key steps include nucleophilic substitution, condensation, and cyclization. For example:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates.
- Step 2 : Introduction of the benzodioxol and tetrahydrofuran moieties through alkylation or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography . Reaction conditions (temperature, solvent choice, and catalyst) significantly impact yield and purity .
Q. How can researchers confirm the molecular structure of this compound experimentally?
A combination of spectroscopic and analytical methods is essential:
- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding patterns (e.g., thiol proton at δ ~13.5 ppm in DMSO-d₆) .
- FT-IR : Characteristic peaks for S-H (~2550 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C-H stretching .
- Elemental Analysis : To validate molecular formula (C₁₆H₁₆N₃O₃S) .
- LC-MS : For molecular ion confirmation and purity assessment .
Q. What preliminary biological activities are associated with structurally similar triazole-thiol derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via inhibition of enzyme targets like dihydrofolate reductase .
- Anticancer potential : Through apoptosis induction in cancer cell lines (e.g., MCF-7) by modulating ROS levels .
- Enzyme inhibition : Interaction with cytochrome P450 or kinases due to sulfur’s nucleophilic character . Note : Activity varies with substituents; benzodioxol may enhance lipophilicity and blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Predict binding affinity with targets (e.g., EGFR kinase) using software like AutoDock Vina. Adjust substituents to improve hydrogen bonding or π-π interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and stability. For example, electron-withdrawing groups on benzodioxol may lower LUMO energy, enhancing electrophilic interactions .
- ADME Prediction : Tools like SwissADME evaluate solubility (LogP ~2.5–3.0) and bioavailability, guiding structural modifications .
Q. What strategies resolve contradictory data in biological assays for triazole-thiol derivatives?
Contradictions often arise from:
- Solubility issues : Use DMSO/water mixtures ≤1% to avoid false negatives in cell-based assays .
- Redox interference : Thiol groups may react with assay reagents (e.g., MTT). Include control experiments with thiol-blocking agents (e.g., NEM) .
- Structural analogs : Compare IC₅₀ values of derivatives with varying substituents (e.g., halogen vs. methoxy groups) to identify SAR trends .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst Optimization : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 reduce side reactions and improve yields (~15–20% increase) .
- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of intermediates compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
Q. What are the challenges in analyzing sulfur-containing triazoles via mass spectrometry?
- Fragmentation patterns : Thiol groups often lead to loss of H₂S (34 Da) or S (32 Da), complicating molecular ion identification. Use high-resolution MS (HRMS) for accurate mass determination .
- Oxidation artifacts : Thiols oxidize to disulfides during storage. Analyze samples immediately or add antioxidants (e.g., BHT) .
Methodological Recommendations
- For SAR studies : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) on the benzodioxol and tetrahydrofuran moieties to map activity cliffs .
- For reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N₂ vs. air), and temperature gradients in synthesis protocols .
- For bioassays : Use orthogonal assays (e.g., fluorescence-based and colorimetric) to confirm activity and minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
